molecular formula C7H5ClFNO B1276582 alpha-Chloro-4-fluorobenzaldoxime CAS No. 42202-95-9

alpha-Chloro-4-fluorobenzaldoxime

Cat. No.: B1276582
CAS No.: 42202-95-9
M. Wt: 173.57 g/mol
InChI Key: VDMJCVUEUHKGOY-JXMROGBWSA-N
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Description

Alpha-Chloro-4-fluorobenzaldoxime is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol.

Preparation Methods

Alpha-Chloro-4-fluorobenzaldoxime can be synthesized through organic synthesis methods. One common method involves the reaction of cyanogen chloride with 4-fluorobenzaldoxime . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Chemical Reactions Analysis

Alpha-Chloro-4-fluorobenzaldoxime undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alpha-Chloro-4-fluorobenzaldoxime has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Alpha-Chloro-4-fluorobenzaldoxime can be compared with other similar compounds, such as:

    Alpha-Chloro-4-fluorobenzaldehyde oxime: This compound has similar structural features but different reactivity and applications.

    4-Fluoro-N-hydroxybenzimidoyl chloride: Another related compound with distinct properties and uses.

Properties

CAS No.

42202-95-9

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+

InChI Key

VDMJCVUEUHKGOY-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)F

SMILES

C1=CC(=CC=C1C(=NO)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)F

Pictograms

Irritant

Origin of Product

United States

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